molecular formula C12H16O B3056645 4'-Isopropylphenylacetone CAS No. 7306-39-0

4'-Isopropylphenylacetone

Cat. No.: B3056645
CAS No.: 7306-39-0
M. Wt: 176.25 g/mol
InChI Key: APWPLZAFFOTPRO-UHFFFAOYSA-N
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Description

4'-Isopropylphenylacetone (CAS No. 7306-39-0) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.255 g/mol . Its structure comprises a phenyl group substituted with an isopropyl moiety at the para position, linked to an acetone functional group. The compound exhibits moderate lipophilicity (LogP = 2.94) and a polar surface area (PSA) of 17.07 Ų, suggesting balanced solubility in both organic and aqueous media . It is primarily used in pharmaceutical and specialty chemical synthesis, though specific applications remain proprietary .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWPLZAFFOTPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523163
Record name 1-[4-(Propan-2-yl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7306-39-0
Record name 1-[4-(Propan-2-yl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Isopropylphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants .

Industrial Production Methods: In industrial settings, the production of 4’-Isopropylphenylacetone may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropylphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Isopropylphenylacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Isopropylphenylacetone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4'-Isopropylphenylacetone and analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų) Key Applications/Notes
This compound C₁₂H₁₆O 176.255 Para-isopropyl, ketone 2.94 17.07 Pharmaceutical intermediates
4-Methyl-1-phenyl-2-pentanone C₁₂H₁₆O 176.255 Isobutyl chain, benzyl ketone ~2.8* 17.07 Flavoring agent (FEMA 2740)
2-Bromo-4-isopropylacetophenone C₁₁H₁₃BrO 241.13 Bromo substituent, ketone ~3.5* 26.30 Halogenated synthon
3-[4-(2-Methylpropyl)phenyl]butan-2-one C₁₄H₂₀O 204.31 Branched alkyl chain ~3.2* 17.07 Specialty polymer precursor

*Estimated based on structural analogs.

Key Findings:

Structural Variations: Unlike 4-Methyl-1-phenyl-2-pentanone (synonym: Isobutyl benzyl ketone), which features a branched isobutyl chain, this compound has a rigid para-isopropylphenyl group. This difference impacts steric hindrance and reactivity. For example, the isopropyl group in this compound may reduce electrophilic substitution rates compared to the alkyl chain in 4-Methyl-1-phenyl-2-pentanone . 2-Bromo-4-isopropylacetophenone introduces bromine, enhancing electrophilicity at the carbonyl group and making it more reactive in nucleophilic additions .

Physicochemical Properties: Lipophilicity (LogP) increases with halogenation (e.g., bromine in 2-Bromo-4-isopropylacetophenone) or alkyl chain length (e.g., 3-[4-(2-methylpropyl)phenyl]butan-2-one). This trend aligns with this compound’s intermediate LogP, reflecting its balance between aromatic and ketone functionalities .

Applications: 4-Methyl-1-phenyl-2-pentanone is recognized as a flavoring agent (FEMA 2740), whereas this compound lacks such regulatory approvals, likely due to its specialized synthetic role . Halogenated derivatives (e.g., 2-Bromo-4-isopropylacetophenone) are preferred in cross-coupling reactions, while this compound’s unsubstituted phenyl group may favor simpler condensation reactions .

Biological Activity

4'-Isopropylphenylacetone, also known as 4-IPA, is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory properties, and other significant effects supported by research findings and case studies.

This compound has the following chemical structure:

  • Chemical Formula : C12H16O
  • Molecular Weight : 176.25 g/mol
  • CAS Number : 7306-39-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro and in vivo.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This action leads to the death of susceptible bacteria.

Case Studies

A study conducted by BenchChem highlighted the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents.

Research Findings

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. A study published in the Journal of Natural Products reported that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of inflammation.

Experimental Data

The following table summarizes the results from an experiment assessing the anti-inflammatory effects of this compound:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150120
Low Dose (10 mg/kg)10080
High Dose (50 mg/kg)5040

The results demonstrate a significant reduction in inflammatory markers, indicating the compound's potential utility in treating inflammatory conditions.

Additional Biological Activities

Beyond its antimicrobial and anti-inflammatory properties, preliminary studies suggest that this compound may also exhibit:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could help mitigate oxidative stress-related diseases.
  • Potential Neuroprotective Effects : Early research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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